Calphostin B

Description

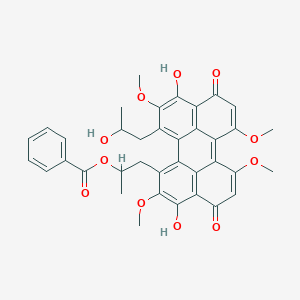

Structure

2D Structure

3D Structure

Properties

CAS No. |

124824-06-2 |

|---|---|

Molecular Formula |

C37H34O11 |

Molecular Weight |

654.7 g/mol |

IUPAC Name |

1-[3,10-dihydroxy-12-(2-hydroxypropyl)-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate |

InChI |

InChI=1S/C37H34O11/c1-16(38)12-19-25-26-20(13-17(2)48-37(43)18-10-8-7-9-11-18)36(47-6)34(42)28-22(40)15-24(45-4)30(32(26)28)29-23(44-3)14-21(39)27(31(25)29)33(41)35(19)46-5/h7-11,14-17,38,41-42H,12-13H2,1-6H3 |

InChI Key |

ZZTKVBAAURVMGM-UHFFFAOYSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)O |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)O |

Synonyms |

calphostin B UCN 1028 B UCN 1028B UCN-1028B |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Calphostin B

Total Synthesis Strategies for Calphostin B and Related Perylenequinones

The total synthesis of calphostins, including this compound, has been a subject of intense research, leading to the development of several elegant and efficient synthetic routes. nih.govcapes.gov.br A key challenge in these syntheses is the construction of the sterically congested and helically chiral perylenequinone core. nih.gov Early synthetic endeavors required over 20 steps and often lacked effective control over the crucial axial chirality. nih.gov However, more recent strategies have significantly improved the efficiency and stereoselectivity of the synthesis.

Application of Fischer Carbene Complexes in Perylenequinone Core Construction

A highly successful approach to constructing the perylenequinone core of calphostins involves the use of Fischer carbene complexes. nih.govcapes.gov.brnih.govacs.org This strategy utilizes an aminobenzannulation reaction of an enantiopure chromium Fischer carbene complex to create a pentasubstituted naphthylamine. capes.gov.brnih.govacs.org This key intermediate is then converted to an o-naphthoquinone. capes.gov.brnih.govacs.org

The synthesis commences with the regioselective bromination of a commercially available benzyl (B1604629) alcohol, followed by conversion to an iodide. nih.gov A Michaelis–Arbuzov reaction and a subsequent Horner–Wadsworth–Emmons olefination yield an E-alkene. nih.gov Lithiation of this alkene, followed by the addition of chromium hexacarbonyl and methylation, produces the key Fischer carbene complex. nih.gov This method provides a rapid and efficient pathway to the essential naphthoquinone precursors required for the subsequent dimerization step. nih.gov

Biomimetic Oxidative Dimerization Approaches for Calphostin Scaffolds

Following the precedent set by Diwu and Lown, a biomimetic oxidative dimerization of two o-naphthoquinone units is employed to assemble the perylenequinone core. nih.gov This reaction is typically carried out using reagents such as iron(III) chloride (FeCl₃) in acetonitrile (B52724) or trifluoroacetic acid and air. nih.govnih.govacs.org This dimerization process mimics the proposed biosynthetic pathway of these natural products. nih.gov The reaction yields a mixture of atropisomeric perylenequinones, which then require separation and further manipulation. capes.gov.brnih.govacs.org

Stereochemical Control and Atropdiastereoselectivity in this compound Synthesis

A critical aspect of calphostin synthesis is controlling the stereochemistry, both at the chiral centers in the side chains and the axial chirality of the perylenequinone core. nih.govacs.orgacs.orgacs.org The twisted nature of the perylenequinone scaffold arises from steric interactions between the substituents at the C1 and C12 positions and the methoxy (B1213986) groups at C6 and C7. nih.gov

Enantiopure starting materials are used to establish the stereocenters in the side chains. nih.gov The control of axial chirality, or atropdiastereoselectivity, is a more complex challenge. The oxidative dimerization initially produces a mixture of P (plus) and M (minus) atropisomers. capes.gov.brnih.govacs.org Through a process of thermal equilibration, this mixture can be converted to a more favorable ratio, often favoring the desired P isomer. capes.gov.brnih.govacs.org For instance, thermal equilibration can shift a 1:2 P/M mixture to a 3:1 P:M ratio, allowing for the separation of the desired atropisomer. capes.gov.brnih.govacs.org This thermodynamic control is a key step in achieving an enantiomerically and diastereomerically pure final product. capes.gov.bracs.org

The synthesis of this compound from a common hexamethoxyperylenequinone intermediate involves a regioselective demethylation of a monobenzoate precursor. nih.gov

Preparation and Characterization of Synthetic Analogues of this compound

The versatility of the synthetic routes developed for the calphostins has enabled the preparation of a variety of structural analogues. capes.gov.brnih.govacs.org These analogues are crucial for structure-activity relationship (SAR) studies, helping to elucidate the structural features necessary for PKC inhibition and other biological activities. researchgate.net

By modifying the side chains and the substitution pattern on the perylenequinone core, researchers can probe the interactions between the calphostin molecule and its biological target. researchgate.net For example, simpler analogues have been synthesized and shown to exhibit potent PKC inhibitory properties. researchgate.net The preparation of these analogues often follows the same fundamental synthetic pathway as the natural products, with variations introduced at key steps to incorporate different functional groups or stereochemistries. capes.gov.bracs.org

The characterization of these synthetic analogues, as well as the synthetic natural products themselves, relies on a comprehensive suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and connectivity of the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. nih.gov

Spectroscopy: Circular dichroism (CD), ultraviolet-visible (UV), and infrared (IR) spectroscopy are employed to probe the stereochemistry and functional groups present in the molecule. nih.gov

Comparison of the spectral data of the synthetic compounds with that of the natural products provides the ultimate confirmation of a successful total synthesis. nih.gov

Biosynthetic Pathways of Calphostins

Fungal Perylenequinone Biosynthesis: General Mechanisms

The biosynthesis of fungal perylenequinones is a conserved process that begins with primary metabolism precursors and involves a dedicated set of enzymes encoded in biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgoup.com These clusters contain the genetic blueprints for the core enzymes, such as polyketide synthases (PKS), as well as the tailoring enzymes that modify the core structure to create a diverse array of final products. nih.govfrontiersin.org

The general pathway initiates with the synthesis of a common polyketide precursor, nor-toralactone , by a non-reducing polyketide synthase (PKS). rsc.orgnih.gov This initial step is foundational for a wide range of perylenequinones, including cercosporin (B1668469) and elsinochrome. rsc.orgresearchgate.net Following the creation of this precursor, a series of enzymatic modifications occur. A bifunctional enzyme, possessing both O-methyltransferase and flavin-dependent monooxygenase domains, is responsible for critical steps such as hydroxylation, the opening of a ring structure, decarboxylation, and O-methylation of the nor-toralactone intermediate. rsc.orgresearchgate.net

A crucial and defining stage in the biosynthesis is the dimerization of two naphthol intermediates through oxidative coupling to form the characteristic pentacyclic perylenequinone core. rsc.orgasm.org This key transformation is catalyzed by a combination of oxidative enzymes, including a berberine (B55584) bridge enzyme-like oxidase (BBEO) and a laccase-like multicopper oxidase (LMCO). rsc.orgnih.gov Studies have shown that a cognate pairing of these two enzyme classes is necessary for the successful formation of the perylenequinone structure, suggesting a potential interaction between the proteins. rsc.orgnih.gov Some perylenequinone pathways, such as that for altertoxin, share a majority of their enzymes with the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway, indicating a shared evolutionary origin. asm.org

Enzymatic Pathways and Key Intermediates in Calphostin Production

The biosynthesis of calphostins in Cladosporium cladosporioides follows the general principles of the fungal perylenequinone pathway. The process is initiated by a polyketide synthase that produces the initial polyketide chain from primary metabolites. This is followed by a series of tailoring enzymes that perform modifications like oxidation, methylation, and dimerization to construct the final complex structure of the calphostins. nih.govfrontiersin.org

While the specific gene cluster for calphostin has not been as extensively characterized as those for cercosporin or elsinochrome, it is understood to contain the necessary enzymatic machinery, including a PKS, oxidases for the crucial dimerization step, and various modifying enzymes that generate the unique structural features of the calphostin family. frontiersin.org The production of Calphostin B in C. cladosporioides has been shown to be inducible by the use of epigenetic modifiers like suberoylanilide hydroxamic acid, which suggests that the biosynthetic gene cluster is tightly regulated and often silent under standard laboratory conditions. oup.com

One of the final steps in the formation of different calphostin analogues involves interconversion. For instance, Calphostin C can be metabolized into the inactive this compound through the action of esterases. medchemexpress.com This highlights the role of tailoring enzymes in the final diversification of the calphostin molecules.

Interactive Data Table: Key Enzymes and Intermediates in Perylenequinone Biosynthesis

| Molecule Type | Name | Function/Description | Relevant Perylenequinone(s) |

| Enzyme | Polyketide Synthase (PKS) | Catalyzes the synthesis of the initial polyketide chain, forming the nor-toralactone precursor. rsc.orgnih.gov | General, Calphostins, Cercosporin, Elsinochrome |

| Enzyme | Bifunctional O-methyltransferase/Monooxygenase | Performs hydroxylation, ring opening, decarboxylation, and O-methylation of the nor-toralactone precursor. rsc.org | Cercosporin, Elsinochrome |

| Enzyme | Berberine bridge enzyme-like oxidase (BBEO) | Involved in the oxidative coupling of two naphthol intermediates to form the perylenequinone core. rsc.orgnih.gov | Elsinochrome |

| Enzyme | Laccase-like multicopper oxidase (LMCO) | Works with BBEO to catalyze the double coupling reaction that forms the pentacyclic perylenequinone system. rsc.orgnih.gov | Elsinochrome |

| Enzyme | Esterase | Catalyzes the conversion of Calphostin C to this compound. medchemexpress.com | Calphostins |

| Intermediate | Nor-toralactone | The common aromatic polyketide precursor for many fungal perylenequinones, synthesized by PKS. rsc.orgnih.govresearchgate.net | General, Calphostins, Cercosporin, Elsinochrome |

| Intermediate | Naphthol intermediates | Monomeric precursors that undergo oxidative dimerization to form the perylenequinone core. rsc.orgnih.gov | General, Calphostins, Elsinochrome |

| Intermediate | Pentacyclic Perylenequinone Core | The fundamental chemical scaffold of the perylenequinone family, formed by the dimerization of naphthol units. nih.gov | General, Calphostins |

Molecular Mechanisms of Action and Target Specificity

Primary Molecular Target: Protein Kinase C (PKC) Family

Calphostin B, along with other calphostins, primarily targets the Protein Kinase C (PKC) family of enzymes. wikipedia.orgjst.go.jpscinews.uz PKC isoforms are serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. medcraveonline.com The activation of conventional and novel PKC isoforms is typically dependent on second messengers like calcium and diacylglycerol (DAG). aai.orgpancreapedia.org Calphostins exert their inhibitory effect by interacting with the regulatory domain of PKC, thereby preventing its activation. scinews.uzsigmaaldrich.com

Interaction with the Regulatory Domain of PKC

The inhibitory mechanism of calphostins involves a direct interaction with the regulatory domain of PKC. scinews.uzsigmaaldrich.com This domain contains the binding sites for activators such as diacylglycerol (DAG) and phorbol (B1677699) esters. medcraveonline.comresearchgate.net By targeting this region, calphostins prevent the conformational changes necessary for PKC activation. medcraveonline.com This interaction is highly specific, distinguishing calphostins from many other kinase inhibitors that target the more conserved ATP-binding site in the catalytic domain. aai.org The interaction with the regulatory domain makes calphostin C a valuable tool for studying the specific roles of DAG-sensitive PKC isoforms. nih.gov

Competition at the Diacylglycerol (DAG) Binding Site of PKC

Calphostins, including this compound's close relative Calphostin C, act as competitive inhibitors at the diacylglycerol (DAG) binding site within the C1 domain of PKC's regulatory region. scinews.uzaai.orgsigmaaldrich.comresearchgate.net This C1 domain is a critical component for the activation of conventional and novel PKC isoforms. pancreapedia.org By occupying the DAG binding site, calphostins prevent the binding of endogenous DAG, which is essential for the translocation and activation of these PKC isoforms. scinews.uzaai.org This competitive inhibition effectively blocks the downstream signaling cascades initiated by PKC activation. aai.org

Light-Dependent Inhibition Mechanism and Photoactivation Properties

A unique characteristic of calphostin-mediated PKC inhibition is its dependence on light. scinews.uznih.govnih.gov The inhibitory activity of calphostin C, and by extension other calphostins, is significantly enhanced upon exposure to light. nih.govportlandpress.com This photoactivation leads to an irreversible oxidative modification of PKC, rendering the enzyme inactive. nih.gov This light-dependent mechanism has led to the exploration of calphostin C as a potential agent in photodynamic therapy for cancer. nih.govphotobiology.info The requirement for light provides a level of experimental control, allowing for the temporal and spatial regulation of PKC inhibition in cellular studies. scinews.uznih.gov

Inhibition of Other Kinases at Higher Concentrations

While calphostins are highly selective for PKC at lower concentrations, they can inhibit other kinases at higher concentrations. rndsystems.comsemanticscholar.orgbio-techne.com This off-target activity is an important consideration in experimental design to ensure that observed effects are specifically due to PKC inhibition. Kinases that have been reported to be inhibited by calphostin C at elevated concentrations include Myosin Light Chain Kinase (MYLK), Protein Kinase A (PKA), Protein Kinase D (PKD), Protein Kinase G, and the tyrosine kinase c-Src (pp60v-src protein tyrosine kinase). nih.gov The selectivity for PKC over kinases like PKA and tyrosine-specific protein kinases is reported to be over 1000-fold. rndsystems.comsemanticscholar.orgbio-techne.com

Modulation of Phospholipase D Isoenzymes (PLD1 and PLD2)

In addition to its well-established role as a PKC inhibitor, calphostin C has been found to directly inhibit Phospholipase D (PLD) isoenzymes, PLD1 and PLD2. sigmaaldrich.comnih.gov This inhibition appears to be a direct effect on the PLD enzymes and not a downstream consequence of PKC inhibition. nih.gov Research indicates that calphostin C can potently inhibit both PLD1 and PLD2 activity in vitro and in intact cells, with an IC50 of approximately 100 nM for both. nih.gov This inhibition is thought to occur through a stable and possibly irreversible modification of the PLD catalytic domain. nih.gov This finding suggests that some of the cellular effects observed with calphostin treatment, previously attributed solely to PKC inhibition, may also involve the modulation of PLD signaling pathways. nih.gov

Table of Kinase Inhibition by Calphostin C

| Kinase | Selectivity Relative to PKC | Notes |

| Protein Kinase C (PKC) | Primary Target (IC50 = 50 nM) | Potent and specific inhibitor, especially when photoactivated. sigmaaldrich.comrndsystems.com |

| Myosin Light Chain Kinase (MYLK) | Inhibited at higher concentrations. | Off-target effect. nih.gov |

| Protein Kinase A (PKA) | >1000-fold less sensitive than PKC. | High selectivity for PKC over PKA. rndsystems.comsemanticscholar.orgbio-techne.com |

| Protein Kinase D (PKD) | Inhibited at higher concentrations. | Off-target effect. nih.gov |

| Protein Kinase G (PKG) | Inhibited at higher concentrations. | Off-target effect. nih.gov |

| c-Src (pp60v-src protein tyrosine kinase) | >1000-fold less sensitive than PKC. | High selectivity for PKC over this tyrosine kinase. rndsystems.comsemanticscholar.orgbio-techne.com |

Cellular Effects and Signaling Pathway Modulation in Preclinical Models

Induction of Apoptosis and Programmed Cell Death Pathways in In Vitro Studies

Calphostin B, a derivative of the fungal perylenequinone Calphostin C, has demonstrated the ability to induce apoptosis, or programmed cell death, across a variety of cancer cell lines in laboratory settings. nih.govspandidos-publications.com This process is characterized by distinct morphological and biochemical changes within the cell, ultimately leading to its controlled demise. The induction of apoptosis by this compound and its related compounds is a key area of interest in preclinical cancer research. nih.govresearchgate.net

Studies have shown that photoactivated Calphostin C, a closely related compound, triggers apoptosis in a time- and dose-dependent manner. spandidos-publications.com The apoptotic process can be identified through several methods, including analysis of cell morphology, DNA fragmentation, and the externalization of phosphatidylserine (B164497) on the cell surface. spandidos-publications.com At higher concentrations and light doses, the mode of cell death can shift from apoptosis to necrosis. spandidos-publications.com The apoptotic effects of these compounds have been observed in various cancer cell lines, including those from nasopharyngeal carcinoma, colon cancer, and bladder cancer. spandidos-publications.com

Caspase-Dependent Apoptotic Cascade Activation

A crucial mechanism through which this compound and its analogs induce apoptosis is by activating a cascade of enzymes known as caspases. nih.govspandidos-publications.com Caspases are a family of proteases that play a central role in the execution phase of apoptosis. mdpi.com Their activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic features of apoptotic cell death. mdpi.com

In vitro studies have demonstrated that treatment with photoactivated Calphostin C leads to the significant activation of specific caspases, namely caspase-8 and caspase-3. spandidos-publications.com The activation of this caspase cascade has been observed in nasopharyngeal and colon cancer cells. spandidos-publications.com Further evidence for the involvement of caspases is provided by the fact that the process can be inhibited by specific caspase inhibitors. For instance, the broad-spectrum caspase inhibitor z-VAD-fmk can effectively block PARP cleavage and increase cell survival in cells treated with Calphostin C. researchgate.net Similarly, the caspase-3-specific inhibitor DEVD and the caspase-8 inhibitor IETD have been shown to suppress caspase activity. spandidos-publications.com

The activation of the caspase cascade by Calphostin compounds is often linked to other cellular events, such as the release of cytochrome c from the mitochondria. nih.gov This release is a key event in the intrinsic pathway of apoptosis and leads to the formation of the apoptosome and subsequent activation of initiator caspases like caspase-9, which in turn activates executioner caspases like caspase-3 and -7. nih.govresearchgate.net Studies have shown early activation of caspase-9, coinciding with the initial appearance of cytoplasmic vacuoles and ER stress markers. nih.gov

Death Receptor-Dependent Signaling (e.g., Fas/FasL System)

In addition to the intrinsic mitochondrial pathway, Calphostin compounds can also trigger apoptosis through the extrinsic or death receptor-dependent pathway. spandidos-publications.com This pathway is initiated by the binding of extracellular ligands to transmembrane death receptors on the cell surface. oatext.comthermofisher.com

A key example of this is the Fas/FasL system. spandidos-publications.comfrontiersin.org The Fas receptor (also known as Apo-1 or CD95) is a death receptor that, upon binding to its ligand (FasL), trimerizes and recruits adaptor proteins like FADD (Fas-Associated Death Domain). thermofisher.comwikipedia.org This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. frontiersin.orgwikipedia.org Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, initiating the apoptotic cascade. frontiersin.org

Research has shown that photodynamic therapy with Calphostin C can enhance the expression of FasL in nasopharyngeal and colon cancer cell lines. spandidos-publications.com This increased FasL expression then induces Fas signaling-dependent cell death. spandidos-publications.com This suggests that Calphostin C-mediated apoptosis can be initiated through the direct activation of the Fas/FasL system, leading to the activation of caspase-8 and subsequently caspase-3. spandidos-publications.com

Endoplasmic Reticulum (ER) Stress Response and Cytoplasmic Vacuolization

A prominent cellular effect induced by this compound and its analogs is the induction of endoplasmic reticulum (ER) stress and the formation of large cytoplasmic vacuoles. nih.govresearchgate.net The ER is a critical organelle responsible for protein folding, modification, and transport. When the folding capacity of the ER is overwhelmed, a state of ER stress occurs, triggering a signaling network known as the Unfolded Protein Response (UPR). spandidos-publications.com

Disruption of ER to Golgi Trafficking

The formation of ER-derived vacuoles is closely linked to a significant disruption in the trafficking of proteins from the ER to the Golgi apparatus. nih.govresearchgate.net The Golgi apparatus is the next station in the secretory pathway, where proteins are further processed, sorted, and packaged for delivery to other destinations.

Studies have shown that Calphostin C treatment blocks the transport of proteins between the ER and the Golgi. nih.gov This disruption is likely due to a functional impairment of the vesicular transport mechanism rather than a complete collapse of the Golgi structure itself, at least at the concentrations typically used to induce apoptosis. nih.gov The inhibition of ER-to-Golgi trafficking contributes to the accumulation of proteins within the ER, exacerbating ER stress. nih.gov This effect on the secretory pathway appears to be a key component of Calphostin C's mechanism of action. researchgate.net

Correlation with Apoptosis Induction via ER Stress Markers

The induction of ER stress by this compound is not just a side effect but is mechanistically linked to the subsequent induction of apoptosis. nih.govresearchgate.net The UPR, initially a pro-survival response, can switch to a pro-apoptotic program if ER stress is severe or prolonged. spandidos-publications.com

The link between Calphostin C-induced ER stress and apoptosis is supported by the activation of key ER stress markers. nih.gov One of the earliest signs is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Additionally, there is an increased expression of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), a well-known mediator of ER stress-induced apoptosis. nih.govresearchgate.net Reducing the expression of CHOP has been shown to decrease the sensitivity of cells to Calphostin C, confirming its role in the apoptotic process. nih.gov The temporal correlation between ER vacuolization, the induction of these stress markers, and the activation of caspases strongly suggests that ER stress is a primary trigger for the caspase-dependent apoptosis observed with Calphostin compounds. nih.govresearchgate.net

Table 1: Effects of this compound/C on Cellular Stress and Apoptosis Pathways

| Cellular Process | Key Finding | Affected Molecules/Pathways | Reference |

|---|---|---|---|

| Apoptosis | Induces programmed cell death in various cancer cell lines. | Caspase cascade, Fas/FasL system | nih.gov, spandidos-publications.com |

| Caspase Activation | Activates initiator and executioner caspases. | Caspase-3, -8, -9 | nih.gov, spandidos-publications.com |

| ER Stress | Causes cytoplasmic vacuolization derived from the ER. | ER-to-Golgi trafficking, UPR | nih.gov, researchgate.net |

| ER Stress & Apoptosis | ER stress markers are induced, leading to apoptosis. | JNK, CHOP | nih.gov, researchgate.net |

| Nuclear Effects | Selectively destroys nuclear lamin B1. | Lamin B1 | nih.gov, nih.gov |

Impact on Nuclear Structure and Function: Selective Destruction of Nuclear Lamin B1

Beyond its effects on the cytoplasm and ER, photoactivated Calphostin C has been shown to have a profound and selective impact on the nucleus, specifically targeting a key structural component of the nuclear envelope. nih.govnih.gov

Research has revealed that photoexcited Calphostin C can cause the selective and complete destruction of nuclear lamin B1 in neoplastic human and rat cells. nih.govresearchgate.net Lamin B1 is a major protein of the nuclear lamina, a network of filaments that provides structural support to the nucleus, organizes chromatin, and participates in essential nuclear functions. nih.govresearchgate.net This destruction of lamin B1 occurs rapidly, within an hour of treatment, and notably, it precedes the activation of apoptotic caspases. nih.gov

The process involves the oxidation of lamin B1, followed by its ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net Remarkably, other nuclear envelope proteins like lamins A/C and emerin (B1235136) are not affected, highlighting the selectivity of this action. nih.govresearchgate.net This rapid and selective demolition of a critical nuclear protein represents a severe molecular lesion that impairs vital nuclear functions, contributing to the potent cytotoxic effects of the compound. nih.govnih.gov This novel mechanism of action distinguishes Calphostin C as a photodynamic agent with multiple cellular targets. nih.gov

Modulation of Key Cellular Signaling Pathways

This compound, and more specifically its well-studied analogue Calphostin C, are potent inhibitors of Protein Kinase C (PKC). This inhibitory action is the primary mechanism through which these compounds modulate a wide array of intracellular signaling cascades. In preclinical models, the application of Calphostin C has provided significant insights into the roles of PKC in various cellular processes, from gene transcription and cell cycle regulation to inflammation and metabolic control. The following sections detail the effects of this PKC inhibition on key signaling pathways.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is often linked to oncogenesis. Research indicates that Calphostin C can function as an inhibitor of this pathway. abmole.com The mechanism appears to be linked to its primary function as a PKC inhibitor. Studies have shown that Wnt-induced accumulation of cytoplasmic β-catenin can be partially suppressed by PKC inhibitors like Calphostin C. nih.gov This suggests that PKC activity is a component of Wnt signaling. By inhibiting PKC, Calphostin C can partially block Wnt-mediated transcriptional activation, thereby attenuating the pathway's downstream effects. nih.gov

| Pathway Component | Effect of Calphostin C | Research Model |

| Wnt/β-catenin/lef-1 signaling | Inhibition abmole.com | Not Specified |

| Wnt-mediated transcriptional activation | Partial Inhibition nih.gov | 293 and C57MG cell lines |

| Wnt-induced cytoplasmic β-catenin accumulation | Partial Inhibition nih.gov | 293 and C57MG cell lines |

Nuclear Factor-κB (NF-κB) is a critical transcription factor family that regulates immune responses, inflammation, and cell survival. wikipedia.org The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκB, a process often mediated by PKC. ahajournals.orgtaylorandfrancis.com

Calphostin C has been extensively used as a tool to demonstrate the role of PKC in NF-κB activation. In various cell models, it effectively inhibits NF-κB activation induced by a range of stimuli. For instance, in human umbilical vein endothelial cells (HUVECs), Calphostin C suppresses NF-κB activation stimulated by lysophosphatidylcholine (B164491) (lysoPC), a component of oxidized LDL. ahajournals.org Similarly, it prevents high-glucose-induced NF-κB activation in vascular smooth muscle cells and myotrophin-induced NF-κB translocation in cardiac myocytes. nih.govnih.gov The inhibition occurs because by blocking PKC, Calphostin C prevents the phosphorylation of IκB, thus halting its degradation and keeping NF-κB sequestered and inactive in the cytoplasm. nih.gov

| Stimulus | Effect of Calphostin C on NF-κB | Cell Model |

| Lysophosphatidylcholine (lysoPC) | Significant inhibition of activation ahajournals.org | Human Umbilical Vein Endothelial Cells (HUVECs) |

| High Glucose | Prevention of activation nih.gov | Vascular Smooth Muscle Cells |

| Myotrophin | Prevention of nuclear translocation nih.gov | Rat Neonatal Ventricular Cardiomyocytes |

| Human T-cell lymphotropic virus type 1 Tax1 | Implicated in inhibition of activation taylorandfrancis.com | Tax1-transformed C81 cells |

The c-Jun N-terminal Kinase (JNK) and IκB Kinase (IKK) are key serine/threonine kinases in stress and inflammatory signaling pathways. nih.govopenrheumatologyjournal.com IKK is the primary kinase responsible for phosphorylating IκB in the canonical NF-κB pathway, while JNK is a member of the mitogen-activated protein kinase (MAPK) family involved in apoptosis and inflammation. nih.govopenrheumatologyjournal.comuniprot.org

Research demonstrates that the activation of both IKK and JNK can be dependent on upstream PKC signaling. In models of insulin (B600854) resistance induced by free fatty acids (FFAs), the activation of PKCθ is a critical upstream event. nih.gov Studies using 3T3-L1 adipocytes have shown that inhibiting PKCθ with Calphostin C effectively blocks the subsequent activation of both IKK and JNK. nih.gov This intervention prevents the downstream phosphorylation of IRS-1, highlighting a linear pathway from PKC to IKK/JNK in this context. nih.govresearchgate.net Furthermore, Calphostin C has been shown to prevent the high-glucose-induced phosphorylation of IKK in vascular smooth muscle cells. nih.gov

| Upstream Stimulus | Kinase | Effect of Calphostin C | Cell Model |

| Free Fatty Acids (Linoleic Acid) | IKK | Blocked activation nih.gov | 3T3-L1 Adipocytes |

| Free Fatty Acids (Linoleic Acid) | JNK | Blocked activation nih.gov | 3T3-L1 Adipocytes |

| High Glucose | IKK | Prevention of phosphorylation nih.gov | Vascular Smooth Muscle Cells |

Insulin resistance is a pathological condition where cells fail to respond to insulin. A key molecular mechanism implicated in this process is the inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). oup.com Phosphorylation at specific serine residues, such as Ser307, can impair insulin signaling. researchgate.netoup.com

Several studies have established a pathway where excess free fatty acids (FFAs) induce insulin resistance by activating PKCθ. nih.govoup.com This activated PKC then triggers the kinases IKK and JNK, which in turn directly phosphorylate IRS-1 on Ser307. nih.govresearchgate.net This serine phosphorylation leads to a reduction in IRS-1 protein levels and function, thereby causing insulin resistance. oup.com The use of Calphostin C in these models has been pivotal. By inhibiting PKC, Calphostin C prevents the activation of IKK and JNK, which consequently blocks the serine phosphorylation of IRS-1. nih.govresearchgate.net This action protects IRS-1 function and preserves insulin sensitivity in adipocytes, demonstrating a direct link between PKC activity and a key mechanism of insulin resistance. nih.gov

| Condition | Molecular Event | Effect of Calphostin C | Research Model |

| FFA-induced Insulin Resistance | Activation of PKCθ | Inhibition nih.gov | 3T3-L1 Adipocytes |

| FFA-induced Insulin Resistance | Activation of IKK and JNK | Blocked activation nih.govresearchgate.net | 3T3-L1 Adipocytes |

| FFA-induced Insulin Resistance | IRS-1 Serine 307 Phosphorylation | Reduction/Suppression researchgate.net | 3T3-L1 Adipocytes |

| FFA-induced Insulin Resistance | IRS-1 Degradation | Blocked/Prevented researchgate.net | 3T3-L1 Adipocytes |

Cell spreading and adhesion are fundamental processes involving complex signaling from integrin receptors to the actin cytoskeleton. nih.gov Protein Kinase C plays a significant role in this "inside-out" signaling that regulates cell morphology and attachment. elifesciences.org

Studies in various cell types have shown that Calphostin C is a potent inhibitor of cell spreading. taylorandfrancis.comcore.ac.uk In HeLa cells, initial cell adhesion triggers a cascade involving PKC that is necessary for cell spreading; this spreading is effectively blocked by Calphostin C. taylorandfrancis.com Similar effects are observed in fibroblasts, where PKC-mediated phosphorylation of the cytoskeletal protein vimentin (B1176767) is a key step in regulating β1 integrin trafficking and subsequent cell spreading. nih.gov Treatment with Calphostin C inhibits this process, resulting in reduced cell spreading. nih.gov In B16a melanoma cells, Calphostin C was found to block autocrine motility factor (AMF)-stimulated integrin-mediated adhesion and spreading. researchgate.net

| Cell Type | Process | Effect of Calphostin C | Key Finding |

| HeLa Cells | Cell Spreading | Blocked taylorandfrancis.com | PKC is required for spreading following initial adhesion. |

| Human Fibroblasts | Cell Spreading | Inhibition nih.gov | Inhibits PKC-mediated vimentin phosphorylation required for spreading. |

| B16a Melanoma Cells | Adhesion and Spreading | Blocked researchgate.net | Inhibits signaling pathway involving PKC that regulates integrin function. |

| Bge Molluscan Cells | Cell Spreading | Potent Inhibition core.ac.uk | Demonstrates a conserved role for PKC in cell spreading across species. |

PKC isoforms are deeply involved in regulating the production and release of inflammatory cytokines from immune cells like macrophages. Calphostin C, as a pan-PKC inhibitor, has been used to probe these mechanisms, revealing complex regulatory roles.

In studies using macrophages, Calphostin C has been shown to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) stimulated by various agents, including hog dust extract (HDE) and Interleukin-17 (IL-17). capes.gov.brtandfonline.com However, its effect is not limited to pro-inflammatory mediators. The same studies show that Calphostin C also blocks the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) in response to HDE. tandfonline.comtandfonline.com This indicates that different PKC isoforms, all sensitive to Calphostin C, are likely involved in bi-directionally regulating the inflammatory response, controlling the release of both pro- and anti-inflammatory cytokines. tandfonline.comnih.gov

| Cell Model | Stimulus | Cytokine | Effect of Calphostin C |

| Murine Alveolar Macrophages | Hog Dust Extract (HDE) | TNFα | Inhibition tandfonline.com |

| Murine Alveolar Macrophages | Hog Dust Extract (HDE) | IL-10 | Inhibition tandfonline.comtandfonline.com |

| Human Macrophages | Interleukin-17 (IL-17) | TNFα | Inhibition capes.gov.br |

| Human Macrophages | Interleukin-17 (IL-17) | Interleukin-1β (IL-1β) | Abrogation of release capes.gov.br |

Interrelationship with Phosphatidylinositol 3-Kinase (PI3K) and Protein Phosphatase Signaling

The intricate signaling networks within a cell often involve crosstalk between different pathways. In preclinical models, this compound's primary activity as a Protein Kinase C (PKC) inhibitor has been shown to intersect with the crucial Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade and the activity of various protein phosphatases. This interplay is critical in determining the ultimate cellular response to this compound.

The PI3K/Akt pathway is a fundamental intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. cusabio.commdpi.com Dysregulation of this pathway is a common feature in many cancers, making it a key area of investigation. mdpi.comfrontiersin.org Studies have shown that the activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). cusabio.com

In some cellular contexts, the inhibition of PKC by compounds like Calphostin C (a close structural analog of this compound) can influence the PI3K/Akt pathway. For instance, in MCF-7 breast cancer cells, while ATP was shown to stimulate Akt phosphorylation through a PI3K-dependent mechanism, the involvement of PKC was also demonstrated. conicet.gov.ar This suggests a complex relationship where both kinases can modulate the same downstream effector.

Furthermore, research in nonpigmented ciliary epithelial cells has provided direct evidence of the interplay between PKC, PI3K, and protein phosphatases in regulating ion channel activity. In this model, the PKC inhibitor calphostin was found to enhance volume-sensitive chloride currents. arvojournals.org This effect was blocked by wortmannin, a PI3K inhibitor, indicating that PI3K activity is necessary for the effects of PKC inhibition to manifest. arvojournals.org The study proposed that PI3K may activate protein phosphatases, which in turn dephosphorylate components that lead to an increase in chloride channel activity. arvojournals.org Conversely, PKC-mediated phosphorylation appears to have an inhibitory effect on this current. arvojournals.org This suggests a model where PI3K and PKC have opposing regulatory roles, with protein phosphatases acting as key mediators.

The relationship is further supported by findings that insulin, an activator of PI3K and the protein phosphatase PP-1, enhanced the chloride current, and this enhancement was blocked by the protein phosphatase inhibitor okadaic acid. arvojournals.org However, the simultaneous inhibition of PKC with calphostin and activation of PP-1 by insulin did not activate the chloride current under normal osmotic conditions, indicating that cell swelling is a necessary trigger for this specific signaling interplay. arvojournals.org

Protein phosphatases, such as Protein Phosphatase 2A (PP2A), are crucial regulators of signaling pathways, often acting as tumor suppressors by counteracting the activity of protein kinases. researchgate.netharvard.edumdpi.com Their activity can be modulated by various cellular signals and, in turn, can impact pathways like PI3K/Akt. harvard.edu The inhibition of protein phosphatases has been shown to affect cellular processes in a manner that can sometimes parallel the effects of kinase activation. nih.gov

The following tables summarize key findings from preclinical studies investigating the interplay between this compound (or its analogs), the PI3K pathway, and protein phosphatases.

Table 1: Effects of Calphostin on PI3K and Protein Phosphatase-Related Signaling in Preclinical Models

| Cell/Tissue Model | Compound | Concentration | Observed Effect | Implied Interrelationship | Reference |

| Rabbit Nonpigmented Ciliary Epithelial Cells | Calphostin | 0.25 µM | Significantly increased volume-sensitive chloride currents (ICl,vol). | Inhibition of PKC by calphostin enhances a current that is dependent on PI3K activity, suggesting a downstream role for PI3K in the observed effect. | arvojournals.org |

| Rabbit Nonpigmented Ciliary Epithelial Cells | Calphostin & Wortmannin | 0.25 µM Calphostin, Wortmannin (concentration not specified) | Wortmannin (a PI3K inhibitor) blocked the enhancement of ICl,vol by calphostin. | This demonstrates that PI3K activity is required for the PKC inhibition-mediated enhancement of the chloride current. | arvojournals.org |

| Rabbit Nonpigmented Ciliary Epithelial Cells | Calphostin & Insulin | 0.25 µM Calphostin, 100 nM Insulin | Simultaneous treatment under isosmotic conditions did not activate ICl,vol. | Suggests that PKC inhibition and protein phosphatase activation alone are insufficient to trigger the current without the stimulus of cell swelling. | arvojournals.org |

| MCF-7 Breast Cancer Cells | Calphostin C | 0.1 and 0.5 µM | Prevented ATP-induced phosphorylation of Akt. | Indicates that PKC activity is involved in the ATP-mediated activation of the PI3K/Akt pathway in this cell line. | conicet.gov.ar |

Table 2: Key Signaling Molecules in the Interplay

| Molecule | Class | Role in the Interplay |

| Phosphatidylinositol 3-Kinase (PI3K) | Lipid Kinase | Activates the Akt signaling pathway. Its activity is necessary for the effects of PKC inhibition on certain ion channels. mdpi.comarvojournals.org |

| Akt (Protein Kinase B) | Serine/Threonine Kinase | A key downstream effector of PI3K, involved in cell survival and proliferation. Its activation can be modulated by PKC. cusabio.comconicet.gov.ar |

| Protein Kinase C (PKC) | Serine/Threonine Kinase | Its inhibition by this compound/C influences PI3K/Akt signaling and ion channel regulation. conicet.gov.ararvojournals.org |

| Protein Phosphatase (e.g., PP-1, PP2A) | Phosphatase | Counteracts the effects of kinases. Appears to be activated by PI3K and mediate some of the downstream effects of PKC inhibition. arvojournals.orgresearchgate.net |

| Wortmannin | Small Molecule Inhibitor | A specific inhibitor of PI3K used in preclinical studies to probe the pathway's involvement. arvojournals.org |

| Okadaic Acid | Toxin/Inhibitor | An inhibitor of serine/threonine protein phosphatases like PP1 and PP2A. arvojournals.orgmdpi.com |

Structure Activity Relationship Sar Studies of Calphostin B and Its Analogues

Correlating Structural Features with PKC Inhibitory Potency and Selectivity

The calphostins are a family of closely related perylenequinone natural products isolated from the fungus Cladosporium cladosporioides, encompassing calphostin A, B, C, D, and I. wikipedia.orgnih.gov All members of this class act as inhibitors of Protein Kinase C (PKC), but their potency varies significantly based on the substitutions at the R¹ and R² positions of the peripheral benzoyl ester groups. wikipedia.org The cytotoxic effects of these compounds have been shown to be proportional to their PKC inhibitory activities. jst.go.jp

Calphostin C is the most potent inhibitor among the naturally occurring calphostins, exhibiting an IC₅₀ value of 0.05 µM (50 nM) against PKC. rndsystems.comnih.gov It demonstrates high selectivity, being over 1,000-fold more selective for PKC than for other kinases such as cAMP-dependent protein kinase and tyrosine-specific protein kinase. rndsystems.com The inhibitory action of calphostin C is uniquely light-dependent and targets the regulatory domain of PKC. jst.go.jprndsystems.com

The structural variations among the calphostins directly correlate with their PKC inhibitory strength. Calphostin B, which has one benzoyl group and one hydrogen at the variable positions, is significantly less active and is considered an inactive metabolite of calphostin C. nih.gov Calphostin D, which lacks both benzoyl groups (R¹ and R² are both hydrogen), is also much less potent. wikipedia.orgacs.org This comparison underscores the critical role of the benzoyl ester moieties in achieving high-potency inhibition of PKC. Synthetic efforts have focused on creating various analogues to further probe these relationships and evaluate their biological activities. acs.org

| Compound | R¹ Substituent | R² Substituent | Relative PKC Inhibitory Potency |

|---|---|---|---|

| Calphostin A | Benzoyl | Benzoyl | Potent |

| This compound | Benzoyl | H | Low/Inactive nih.gov |

| Calphostin C | Benzoyl | 4-Hydroxybenzoyl | Very Potent (IC₅₀ = 50 nM) wikipedia.orgrndsystems.com |

| Calphostin D | H | H | Low Potency wikipedia.org |

| Calphostin I | 4-Hydroxybenzoyl | 4-Hydroxybenzoyl | Potent wikipedia.org |

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a biological target to elicit a response. dergipark.org.trd-nb.info For the calphostin family, several key pharmacophoric elements are responsible for their biological activity as PKC inhibitors.

The central and most critical pharmacophoric element is the extended, planar perylenequinone core. uconn.edu This aromatic system is a chromophore, and its presence is directly responsible for the light-activated nature of PKC inhibition by calphostin C. jst.go.jp This core structure interacts with the regulatory domain of PKC, distinguishing it from many other kinase inhibitors that target the ATP-binding site in the catalytic domain. rndsystems.com

Stereochemical Influences on Activity and Target Specificity

The complex, three-dimensional structure of the calphostins introduces significant stereochemical considerations that influence their biological activity and target specificity. A key feature of the perylenequinone core is its axial chirality, a phenomenon known as atropisomerism. uconn.edunih.gov This arises from hindered rotation around the single bond connecting the two naphthalene-based halves of the molecule, leading to stable, non-interconverting helical structures designated as P (plus) or M (minus) atropisomers. acs.orguconn.edu

Furthermore, the stereochemistry of the perylenequinone's helical axis can direct the formation of other stereocenters within the molecule. During total synthesis, it has been shown that the established axial chirality can control the stereochemical outcome of subsequent reactions, such as the formation of the seven-membered ring found in related compounds. nih.gov This "dynamic stereochemical transfer" emphasizes how the atropisomerism of the core is fundamental to defining the specific spatial orientation of all parts of the molecule. nih.gov While direct comparisons of the biological activity of individual this compound stereoisomers are not extensively detailed, the significant efforts in synthetic chemistry to produce stereochemically pure calphostins strongly imply that target specificity and activity are highly dependent on a specific stereochemical configuration. acs.org

Advanced Research Methodologies and Techniques Employed in Calphostin B Studies

Cell-Free Kinase Assays for Inhibitory Activity Quantification

Cell-free kinase assays are fundamental in determining the direct inhibitory effects of compounds on specific enzymes, devoid of cellular complexity. In the study of Calphostin B, these assays have been crucial for quantifying its potency and selectivity as a protein kinase C (PKC) inhibitor. The primary mechanism of this compound's inhibitory action is its competition with diacylglycerol and phorbol (B1677699) esters for their binding site on the regulatory domain of PKC. sigmaaldrich.com This interaction is highly specific and does not interfere with the binding of Ca²+ or phospholipids. sigmaaldrich.com

A key finding from these assays is that the inhibitory activity of this compound is strictly dependent on light. nih.gov Exposure to ordinary fluorescent light is sufficient to activate the compound, enabling it to inhibit PKC. nih.gov The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For Calphostin C, a closely related and often studied analogue, the IC₅₀ for PKC is approximately 50 nM. sigmaaldrich.com

The selectivity of this compound has also been established through cell-free assays by testing its activity against a panel of other kinases. These studies have shown significantly higher IC₅₀ values for other kinases, indicating a high degree of specificity for PKC. sigmaaldrich.com For instance, the IC₅₀ values for myosin light chain kinase, protein kinase A, and protein kinase G are all in the micromolar range, demonstrating substantially lower potency compared to its effect on PKC. sigmaaldrich.com

Table 1: Inhibitory Potency (IC₅₀) of Calphostin C Against Various Protein Kinases

| Kinase | IC₅₀ Value |

|---|---|

| Protein Kinase C (PKC) | 50 nM sigmaaldrich.com |

| Myosin Light Chain Kinase | >5 µM sigmaaldrich.com |

| Protein Kinase A (PKA) | >50 µM sigmaaldrich.com |

| Protein Kinase G (PKG) | >25 µM sigmaaldrich.com |

| p60v-src Protein Tyrosine Kinase | >50 µM sigmaaldrich.com |

Cell-Based Assays for Signaling Pathway Analysis (e.g., Reporter Gene Assays, Immunoblotting, Flow Cytometry)

To understand how this compound affects cellular processes, a variety of cell-based assays are employed. These techniques allow researchers to analyze signaling pathways within an intact cellular environment.

Reporter Gene Assays: These assays are used to study the regulation of gene expression and the activation of specific signaling pathways. thermofisher.comnih.gov A reporter gene, such as luciferase or β-galactosidase, is linked to a specific DNA regulatory element that is responsive to a particular signaling pathway. thermofisher.comyoutube.com When the pathway is activated, the reporter gene is expressed, and its protein product can be easily measured. youtube.com In the context of this compound research, reporter gene assays can be used to monitor the activity of transcription factors downstream of PKC, such as NF-κB, to determine how PKC inhibition by this compound affects their activation. researchgate.netcam.ac.uk

Immunoblotting (Western Blotting): This technique is widely used to detect specific proteins in a cell extract and to analyze their post-translational modifications, such as phosphorylation. In this compound studies, immunoblotting has been used to observe several key events. For example, it can detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with photoactivated this compound. nih.gov It is also used to assess the phosphorylation status of key signaling proteins. Studies have shown that this compound treatment can lead to the phosphorylation of JNK (c-Jun N-terminal kinase) and PERK (PKR-like endoplasmic reticulum kinase), indicating the activation of stress-response pathways. nih.govresearchgate.net Furthermore, immunoblotting can track the degradation of inhibitory proteins like IκBα, which is a crucial step in the activation of the NF-κB pathway. researchgate.net

Flow Cytometry: This powerful technique is used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. In this compound research, flow cytometry is a primary method for quantifying apoptosis. nih.gov One common approach involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like propidium (B1200493) iodide (PI) to distinguish between live, apoptotic, and necrotic cells. nih.govbio-rad-antibodies.com Another application is the analysis of DNA fragmentation, a characteristic of late-stage apoptosis. nih.govnih.gov By staining cells with a DNA-binding dye, flow cytometry can identify a "sub-G1" peak, which represents apoptotic cells with fragmented DNA. bio-rad-antibodies.com This method has been used to demonstrate that this compound, upon photoactivation, induces apoptosis in various cancer cell lines. nih.govnih.gov

Photodynamic Activation Techniques in Cellular and Biochemical Studies

A distinctive feature of this compound is that its biological activity is contingent upon exposure to light. nih.gov This property is central to the photodynamic activation techniques used in its study and application. This compound is a perylenequinone, a class of compounds known to act as photosensitizers. cam.ac.uknih.gov

The mechanism of photodynamic activation involves the absorption of photons by the this compound molecule, which transitions it to an excited singlet state. mdpi.comnih.gov It can then undergo intersystem crossing to a longer-lived triplet state. mdpi.com In this excited triplet state, it can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen. cam.ac.uknih.gov These ROS are highly cytotoxic, causing oxidative damage to cellular components like proteins, lipids, and nucleic acids, which ultimately leads to cell death, often through apoptosis. cam.ac.uknih.gov

In cellular and biochemical studies, this photoactivation is precisely controlled. Cells are typically pre-incubated with this compound in the dark to allow for cellular uptake. nih.gov Subsequently, they are exposed to a light source, usually a fluorescent lamp, for a defined period to activate the compound. nih.govnih.gov Control groups are kept in the dark to demonstrate that the observed effects are light-dependent. nih.govnih.gov This technique has been instrumental in showing that this compound's ability to inhibit PKC, induce endoplasmic reticulum stress, and trigger apoptosis is strictly dependent on photoexcitation. nih.govnih.gov The light-dependent nature of this compound's cytotoxicity has led to its investigation as a potential agent for photodynamic therapy (PDT) in cancer treatment. nih.govnih.gov

Chromatographic and Spectroscopic Methods for Compound Analysis and Quantification

Chromatographic and spectroscopic methods are essential for the analysis and quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is widely used for identifying, quantifying, and purifying individual components of a mixture. thermofisher.comnih.gov For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is typically employed. sigmaaldrich.com In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. sigmaaldrich.comnih.gov

Specific HPLC methods have been developed for Calphostin C. For example, one method utilizes a Discovery® HS C18 column with a mobile phase consisting of a mixture of 0.1% phosphoric acid in water and 0.1% phosphoric acid in acetonitrile (B52724). sigmaaldrich.com The separation is achieved under specific flow rates and column temperatures. sigmaaldrich.com

Spectroscopic Methods: These methods are used for detection and quantification in conjunction with chromatography. UV-Vis spectroscopy is commonly used as a detection method in HPLC. sigmaaldrich.com this compound, being a polycyclic hydrocarbon, has strong absorbance in the ultraviolet and visible ranges, which allows for its sensitive detection. nih.gov The detector is set to a specific wavelength (e.g., 254 nm) where the compound exhibits maximum absorbance, allowing for its quantification based on the peak area in the chromatogram. sigmaaldrich.com While more advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are undoubtedly used for the structural elucidation of this compound and its analogues, detailed analytical quantification methods in the literature primarily highlight the use of HPLC with UV detection. sigmaaldrich.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Annexin V |

| This compound |

| Calphostin C |

| Diacylglycerol |

| IκBα |

| Luciferase |

| Myosin |

| Phorbol esters |

| Phosphatidylserine |

| Propidium iodide |

Future Directions in Calphostin B Research

Elucidation of Novel, PKC-Independent Mechanisms of Action

Emerging evidence strongly suggests that Calphostin B and its closely related analogue, Calphostin C, exert biological effects through pathways that are not dependent on PKC inhibition. nih.govresearchgate.net These findings are paving the way for a more nuanced understanding of their cellular impacts and potential therapeutic applications.

One of the earliest recognized PKC-independent effects is the direct inhibition of phospholipase D (PLD). nih.govresearchgate.netcaymanchem.com Research has also revealed that at concentrations that induce apoptosis, Calphostin C can trigger a variety of cellular stress responses. These include a general increase in reactive oxygen species (ROS), the oxidation and subsequent degradation of lamin B1, and the disassembly of Golgi membranes. nih.govresearchgate.net Furthermore, it has been shown to inhibit endocytosis and mobilize calcium from intracellular stores. nih.govresearchgate.net

A significant area of investigation is the induction of endoplasmic reticulum (ER) stress. Studies have demonstrated that one of the initial effects of Calphostin C is the impairment of glycoprotein (B1211001) export from the ER, leading to the formation of ER-derived vacuoles. nih.gov This disruption of ER-to-Golgi trafficking is considered a key element of its cytotoxic activity against various cancer cells. nih.gov

In the context of T-cell signaling, research has implicated a diacylglycerol (DAG)-dependent but PKC-independent pathway in the activation of extracellular signal-regulated kinase (ERK). aai.org The use of Calphostin C, which targets the DAG binding domain, has been instrumental in revealing this alternative signaling cascade. aai.org This suggests that other DAG-binding proteins, such as Ras guanylnucleotide-releasing protein (RasGRP), may play a role. aai.org

Additionally, some studies suggest that Calphostin C can modulate P-glycoprotein (P-gp) activity independently of its effects on PKC, potentially reversing multidrug resistance in certain cancer cell lines. nih.gov This was observed in P388/ADR cells, where Calphostin C increased the accumulation of daunorubicin (B1662515) by inhibiting its efflux, a process mediated by P-gp. nih.gov

Table 1: Observed PKC-Independent Effects of Calphostins

| Effect | Observed in | Key Findings |

|---|---|---|

| Inhibition of Phospholipase D | Mammalian cells | Direct inhibition of PLD1 and PLD2. nih.govresearchgate.netcaymanchem.com |

| Induction of ER Stress | Cancer cells | Impairs glycoprotein export from the ER, leading to vacuole formation. nih.gov |

| Generation of Reactive Oxygen Species (ROS) | Cancer cells | Causes a general increase in ROS at apoptotic concentrations. nih.govresearchgate.net |

| Degradation of Lamin B1 | Neoplastic cells | Leads to selective oxidation and destruction of nuclear lamin B1. researchgate.net |

| Modulation of ERK Activation | T cells | Inhibits a DAG-dependent, but PKC-independent, pathway of ERK activation. aai.org |

| Inhibition of P-glycoprotein (P-gp) | Multidrug-resistant leukemia cells | Reverses drug resistance by inhibiting P-gp mediated drug efflux. nih.gov |

Rational Design and Synthesis of Highly Selective this compound Analogues

The intricate structure of the calphostins presents both a challenge and an opportunity for medicinal chemists. The total synthesis of calphostins A, B, C, and D, along with various structural analogues, has been a significant achievement, enabling a deeper exploration of their biological activities. acs.orgnih.gov These synthetic efforts are crucial for developing new molecules with enhanced selectivity and potentially novel therapeutic properties.

A key strategy in the synthesis of calphostins involves the biomimetic oxidative dimerization of a naphthoquinone precursor. acs.orgcapes.gov.br This approach has allowed for the creation of a variety of analogues by modifying the side-chain substituents. acs.orgnih.gov The ability to synthetically produce these complex molecules opens the door to systematic structure-activity relationship (SAR) studies. Such studies are vital for identifying the specific structural features responsible for their biological effects, including both PKC-dependent and -independent activities.

The goal of rational design is to create analogues that are more selective for specific targets, thereby minimizing off-target effects. For instance, by understanding how this compound interacts with the DAG-binding domain of PKC, researchers can design new molecules that either enhance this interaction for greater potency or alter it to favor other targets. The development of "bumped" inhibitors and the "bump-hole" approach in kinase inhibitor design, while not directly applied to calphostins yet, exemplify the types of rational design strategies that could be employed. rsc.orgucsf.edu These methods involve engineering both the inhibitor and its target kinase to ensure highly specific interactions.

The synthesis of simplified analogues of other natural products, such as michellamine B, has demonstrated that it is possible to retain or even enhance biological activity while reducing structural complexity. capes.gov.br This principle could be applied to the calphostin framework to generate novel compounds with improved pharmacological profiles.

Exploration of Specific PKC Isoform Targeting

The protein kinase C family consists of multiple isoforms, each with distinct physiological roles. nih.govlu.se A significant future direction in this compound research is the development of analogues that can selectively target these specific isoforms. While Calphostin C is known as a pan-PKC inhibitor, achieving isoform-specific inhibition would be a major breakthrough, allowing for more precise therapeutic interventions with fewer side effects. nih.govtaylorandfrancis.com

Different PKC isoforms have been implicated in a variety of cellular processes and diseases. For example, PKCβII is a dominant isoform in Chronic Lymphocytic Leukemia (CLL) and its expression correlates with a more aggressive disease phenotype. lu.se In vascular smooth muscle cells, different PKC isoforms are involved in contraction and growth, with PKCα and β2 being linked to anti-apoptotic effects. ahajournals.org In macrophages, PKC-α, -βI, and -δ are involved in the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS). aai.org

The challenge lies in the high degree of similarity in the catalytic domains of PKC isoforms. However, subtle differences in their regulatory domains, where calphostins bind, could be exploited for the design of selective inhibitors. nih.gov Structure-based drug design, utilizing detailed knowledge of the three-dimensional structure of different PKC isoforms, will be instrumental in this endeavor. researchgate.net By creating analogues with modifications that favor binding to one isoform over others, it may be possible to achieve the desired selectivity.

Future research will likely involve screening existing and newly synthesized this compound analogues against a panel of purified PKC isoforms to determine their inhibitory profiles. This will be a critical step in identifying lead compounds for the development of isoform-specific drugs. ahajournals.org

Table 2: Involvement of Specific PKC Isoforms in Various Cellular Processes

| PKC Isoform | Cellular Process/Disease | Potential for Targeted Inhibition |

|---|---|---|

| PKCα | Vascular smooth muscle cell survival, iNOS expression in macrophages. ahajournals.orgaai.org | Development of inhibitors could modulate vascular tone and inflammation. |

| PKCβI / βII | B-cell development and proliferation, dominant in Chronic Lymphocytic Leukemia (CLL). lu.se | Selective inhibitors could be a therapeutic strategy for CLL. lu.se |

| PKCδ | Pro-apoptotic effects in vascular smooth muscle cells, iNOS expression in macrophages. ahajournals.orgaai.org | Targeting PKCδ could be beneficial in diseases characterized by excessive cell proliferation. |

| PKCε | Translocation to the cell membrane during vascular smooth muscle activation. nih.gov | Inhibitors could potentially reduce vascular smooth muscle contraction. |

| PKCζ | Induction of NF-κB activation. taylorandfrancis.com | Selective targeting could modulate inflammatory and immune responses. |

Investigation of Calphostins in Complex Biological Systems Beyond Cancer Cell Lines

While much of the research on calphostins has been conducted in the context of cancer, their potent biological activities suggest they may have applications in other complex biological systems. Future investigations are expected to explore their effects on viral replication, neurological processes, and other physiological and pathological conditions.

In the realm of virology, the replication of many viruses is dependent on host cell signaling pathways, including those involving PKC. Research has shown that Calphostin C can reduce the replication of West Nile Virus (WNV) in vitro by inhibiting members of the PKC family. taylorandfrancis.com However, in studies with coxsackievirus B3 (CVB3), echovirus 11, and echovirus 12, Calphostin C did not affect the production of progeny virions, suggesting that the role of PKC can be virus-specific. nih.gov The complex life cycle of viruses like Hepatitis B Virus (HBV), which involves intricate assembly and disassembly of the viral capsid, may also present opportunities for intervention with compounds that modulate host cell kinases. researchfeatures.com

In neuroscience, PKC plays a crucial role in processes such as synaptic transmission, learning, and memory. frontiersin.org Studies have shown that PKC inhibitors can block the sensitization of neuropathic neurons to ATP, suggesting a role for PKC in chronic pain mechanisms. nih.gov Specifically, Calphostin C was effective against PKC isoforms involved in neuropathic pain. nih.gov Furthermore, PKC activation has been implicated in the depression of GABAergic synaptic transmission in the globus pallidus, a key area for motor control. nih.gov The potential for calphostins to modulate neuronal excitability and synaptic plasticity warrants further investigation in the context of neurological and psychiatric disorders. sun.ac.zaahajournals.org

The study of complex biological systems, which involves understanding the interactions between multiple components at different levels of organization, will be essential for elucidating the full spectrum of this compound's effects. ico2s.orgmit.edu This systems-level approach will be critical for identifying new therapeutic targets and for predicting the potential benefits and drawbacks of using calphostins in various disease models.

Q & A

Q. What is the primary mechanism of action of Calphostin C in inhibiting protein kinase C (PKC), and how is this applied in experimental designs?

Calphostin C acts as a potent and specific PKC inhibitor by targeting the regulatory domain of the enzyme, thereby blocking its activation by diacylglycerol (DAG) . In experimental setups, researchers validate PKC inhibition using dose-response assays (e.g., 5–200 nM concentrations) and measure downstream effects via Western blotting for phosphorylated PKC substrates or transcriptional targets like Wnt5a . Controls typically include untreated cells and vehicles (e.g., DMSO) to isolate compound-specific effects .

Q. How do researchers determine the optimal concentration and exposure time for Calphostin C in cell-based assays?

Optimal concentrations are identified through dose-dependent studies. For example, in retinal pigment epithelial (RPE) cells, 100 nM Calphostin C applied 12 hours pre-treatment effectively suppresses PKC activity without cytotoxicity . Time-course experiments (e.g., 1–24 hours) are paired with viability assays (e.g., MTT or flow cytometry) to balance efficacy and cell health . Data from phospho-image analyses or RNase protection assays (as in Wnt5a studies) are quantified to establish dose-response curves .

Advanced Research Questions

Q. How can contradictory findings about Calphostin C’s effects on gap junction intercellular communication (GJIC) be reconciled methodologically?

Discrepancies may arise from cell-type-specific PKC isoforms or off-target effects. For instance, Calphostin C reduced GJIC in some ginsenoside-treated cells but not others, suggesting context-dependent mechanisms . To address this, researchers should:

Q. What statistical approaches are recommended for analyzing dose-dependent antiproliferative effects of Calphostin C, particularly with cell cycle phase-specific sensitivities?

Flow cytometry data (e.g., cell cycle distribution) should be analyzed using ANOVA with post-hoc tests (e.g., Tukey’s) to compare phases (G0/G1, S, G2/M) across treatment groups . For time-dependent effects (e.g., 20-hour post-exposure sensitivity), longitudinal data require mixed-effects models. Uncertainties in dose-response curves (e.g., LC50 values) should be reported with confidence intervals, and raw data must undergo normality testing before parametric analyses .

Q. How should researchers integrate Calphostin C with other pathway inhibitors (e.g., calcium channel blockers) to dissect PKC-calcium signaling crosstalk?

Co-treatment experiments (e.g., Calphostin C + nifedipine) in RPE cells exposed to blue light revealed additive effects on apoptosis, suggesting PKC-independent calcium pathways . Key methodological considerations include:

- Staggered application times (e.g., pre-treat with Calphostin C 12 hours before calcium blockers).

- Normalizing data to single-inhibitor controls.

- Using ELISA or fluorometric assays to quantify secondary messengers (e.g., IP3, DAG) .

Methodological Best Practices

- Data Validation : Include triplicate biological replicates and technical repeats for assays like RNase protection or Western blotting .

- Ethical Reporting : Disclose solvent concentrations (e.g., DMSO ≤0.1%) and cytotoxicity thresholds in all publications .

- Literature Critique : Compare findings with prior studies (e.g., Wnt5a suppression in HB2 cells vs. GJIC modulation in other models) to highlight novel contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.